molecular formula C13H9NS B074505 4-Isothiocyanatobiphenyl CAS No. 1510-24-3

4-Isothiocyanatobiphenyl

Cat. No.: B074505
CAS No.: 1510-24-3
M. Wt: 211.28 g/mol
InChI Key: WPYSJFXXQNITBC-UHFFFAOYSA-N
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Description

4-Isothiocyanatobiphenyl is a synthetic organic compound featuring the electrophilic isothiocyanate (-N=C=S) functional group attached to a biphenyl system. This structure is of significant interest in medicinal chemistry and chemical biology for developing novel therapeutic agents and studying biological mechanisms. Key Research Applications & Value: Tubulin Polymerization Inhibition: Like its structural analogs benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), this compound is designed to inhibit tubulin polymerization, a key mechanism for anticancer agents. It may induce cell cycle arrest in the G2/M phase and promote apoptosis via mitotic catastrophe . Antimicrobial and Antifungal Agent: The isothiocyanate group is known for potent bioactivity against various pathogens. It can disrupt cell membrane integrity in fungi like Aspergillus niger and inhibit biofilm formation in bacteria such as P. aeruginosa and E. coli . Molecular Probe for Protein Interaction: The electrophilic central carbon of the isothiocyanate group readily forms stable dithiocarbamate adducts with thiol groups in cysteine residues of proteins like glutathione (GSH), Keap1, and tubulin. This makes it a valuable tool for mapping cysteine hotspots and studying protein function and signaling pathways, such as the PI3K/Akt/NF-κB cascade . Intermediate for Chemical Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules, including thiazolidinone derivatives and coordination complexes, for material science and drug discovery . Mechanism of Action: The primary mechanism involves its reactivity as an electrophile. It undergoes conjugation with glutathione (catalyzed by glutathione S-transferases) and forms covalent bonds with nucleophilic amino acids in proteins, a process known as thiocarbamoylation. This can deplete cellular glutathione reserves, elevate reactive oxygen species (ROS), and directly modulate the activity of key proteins involved in cell proliferation and death . Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isothiocyanato-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NS/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSJFXXQNITBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164688
Record name 1,1'-Biphenyl, 4-isothiocyanato-
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1510-24-3
Record name 4-Isothiocyanato-1,1′-biphenyl
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Record name 1,1'-Biphenyl, 4-isothiocyanato-
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Record name NSC72181
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Record name 1,1'-Biphenyl, 4-isothiocyanato-
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Synthetic Methodologies and Chemical Derivatization of 4 Isothiocyanatobiphenyl

Established Synthetic Pathways for 4-Isothiocyanatobiphenyl

The primary and most established method for synthesizing this compound involves the chemical modification of a corresponding amine precursor, specifically 4-aminobiphenyl (B23562).

The conversion of 4-aminobiphenyl to this compound is a fundamental transformation in organic chemistry. wikipedia.org 4-Aminobiphenyl, a derivative of biphenyl (B1667301), serves as the key starting material. wikipedia.org The synthesis is achieved by reacting the primary amino group of 4-aminobiphenyl with a thiocarbonyl transfer reagent. kiku.dkmdpi.com

One common method involves the use of thiophosgene (B130339) (CSCl₂). In this reaction, the amine attacks the electrophilic carbon of thiophosgene, leading to the formation of an intermediate which then eliminates hydrogen chloride to yield the isothiocyanate. mdpi.com Another widely used approach is the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a desulfurizing agent to produce the final isothiocyanate product. mdpi.comchemrxiv.org A variety of desulfurizing agents can be employed, including di-tert-butyl dicarbonate (B1257347) (Boc₂O). kiku.dk

The formation of isothiocyanates from primary amines generally follows one of two major mechanistic pathways, depending on the chosen reagent.

Thiophosgene-based Synthesis: This method is direct and efficient for many aromatic amines. The reaction begins with the nucleophilic attack of the primary amine on the carbon atom of thiophosgene. An unstable thiocarbonyl chloride derivative is formed as an intermediate. mdpi.com Subsequent elimination of hydrogen chloride, typically facilitated by a base, results in the formation of the isothiocyanate group (R-N=C=S). mdpi.com

Carbon Disulfide-based Synthesis: This is a two-step process often performed as a "one-pot" synthesis. mdpi.com

Dithiocarbamate Salt Formation: The primary amine reacts with carbon disulfide in the presence of a base (like triethylamine (B128534) or DBU). The amine acts as a nucleophile, attacking the carbon of CS₂, which leads to the formation of a dithiocarbamate salt. chemrxiv.org

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent. Reagents like di-tert-butyl dicarbonate (Boc₂O) or others mediate the elimination of a sulfur-containing byproduct, leading to the formation of the isothiocyanate. kiku.dkchemrxiv.org The proposed mechanism with Boc₂O involves the evolution of carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS), which are easily removed. kiku.dk

Synthesis and Characterization of Homologous Series and Analogs

Building upon the core structure of this compound, researchers have synthesized various homologous series and analogs to study structure-property relationships. These modifications include the addition of alkyl chains, halogens, and alternative biaryl systems.

A significant homologous series is the 4-alkyl-4'-isothiocyanatobiphenyl (nTCB) family, where 'n' denotes the number of carbon atoms in the alkyl chain. nauka.gov.plresearchgate.net These compounds are synthesized to investigate the effect of alkyl chain length on the physical properties of the molecule. For instance, 4-propyl-4′-isothiocyanatobiphenyl (3TCB) and 4-pentyl-4'-isothiocyanatobiphenyl are members of this series. nauka.gov.plgoogle.com The synthesis generally involves coupling a 4-alkylbiphenyl amine with a thiocarbonylating agent. The characterization of these series often involves techniques like calorimetry and spectroscopy to study their phase transitions. researchgate.net

The introduction of halogens, particularly fluorine, onto the biphenyl core of isothiocyanates has been a subject of extensive research. nih.govnih.govmdpi.com Fluorinated derivatives, such as 4′-butylcyclohexyl-3, 5-difluoro-4-isothiocyanatobiphenyl, have been synthesized and studied. researchgate.netbohrium.com The synthetic strategies often involve using fluorinated precursors, such as fluorinated phenyl boronic acids, in coupling reactions to build the biphenyl framework before the conversion of the amine to the isothiocyanate. nih.gov The incorporation of halogens can be achieved through late-stage functionalization of a pre-formed scaffold or by starting with halogenated precursors. mdpi.com These modifications are intended to tune the electronic and physical properties of the molecules. researchgate.net

Structure-Property Relationship Studies in Synthesized Derivatives

The investigation into the structure-property relationships of this compound derivatives is crucial for understanding how molecular architecture influences their material properties, particularly their liquid crystalline behavior. These studies systematically explore the effects of modifying different parts of the molecular structure, such as the flexible terminal chains and the rigid core, to tailor the mesomorphic characteristics for specific applications.

Impact of Structural Modifications on Mesomorphic Behavior

The mesomorphic behavior of this compound derivatives is highly sensitive to structural modifications, including the length of the terminal alkyl chain and the nature of the aromatic core.

The length of the n-alkyl chain in the 4-n-alkyl-4'-isothiocyanatobiphenyl (nTCB) homologous series plays a significant role in determining the type and stability of the mesophases. Generally, as the alkyl chain length increases, a transition from purely nematic to smectic phases is observed. For instance, shorter chain homologues tend to exhibit only a nematic phase, while longer chain homologues also display smectic phases. ucf.edu Specifically, in the nTCB series, compounds with longer alkyl chains (e.g., n=11, 12) exhibit both smectic A and smectic E phases, whereas those with shorter chains may only show a smectic E phase before transitioning to an isotropic liquid. acs.org

Thermodynamic and spectroscopic analyses have revealed that the alkyl chain is in a molten or disordered state within the smectic E (SmE) phase, similar to its state in the isotropic liquid. acs.org This "chain-melting" at the transition from the ordered crystalline phase to the SmE phase is a key factor in the stabilization of the mesophase. acs.org The entropy of transition from the ordered crystal to the SmE phase shows a clear dependence on the alkyl chain length, which is not observed for transitions between different mesophases (e.g., SmE to SmA) or from a mesophase to the isotropic liquid. acs.org This indicates that the primary disordering of the alkyl chains occurs upon entering the first liquid crystalline phase.

Furthermore, diffraction studies on the SmE phase of nTCB compounds have led to a proposed nano-segregated layered structure. This model suggests that the traditional herringbone arrangement is maintained within sublayers of the aromatic cores, while the layer spacing increases with the length of the alkyl chain, accommodating the molten alkyl chains. aip.org This nano-segregation into aromatic core and alkyl chain sublayers is a departure from the traditional view of the SmE structure. aip.org

The introduction of different rigid cores, such as phenyl-tolane and terphenyl structures, also significantly alters the mesomorphic properties. ucf.edu For example, isothiocyanato phenyl-tolane and terphenyl liquid crystals with high birefringence have been synthesized. ucf.edu In these systems, a similar trend is observed where a longer terminal alkyl chain promotes the formation of smectic phases in addition to the nematic phase. ucf.edu

Table 1: Impact of Terminal Alkyl Chain Length on Mesomorphic Phases of 4-n-alkyl-4'-isothiocyanatobiphenyl (nTCB) Derivatives

Alkyl Chain Length (n)Observed MesophasesKey FindingsReference
Short (e.g., n=2, 3, 5)Nematic, Smectic EPrimarily nematic or a transition to SmE before melting. ucf.eduacs.org ucf.eduacs.org
Intermediate (e.g., n=8, 10)Nematic, Smectic EStable SmE phase with molten alkyl chains. acs.org acs.org
Long (e.g., n=11, 12)Nematic, Smectic A, Smectic EAppearance of Smectic A phase in addition to Smectic E. acs.org acs.org

Influence of Substituents on Molecular Ordering and Intermolecular Interactions

The introduction of substituents, particularly lateral substituents on the biphenyl core, has a profound effect on the molecular ordering and intermolecular interactions within liquid crystalline phases. These modifications can alter key properties such as melting and clearing points, the type of mesophase formed, and the dielectric anisotropy.

Lateral substitution with atoms like fluorine or chlorine can disrupt the packing of the molecules, which often leads to a decrease in melting points and can suppress the formation of more ordered smectic phases in favor of the nematic phase. mdpi.com The position of the substituent is also critical. For example, in biphenyl carboxylates, the effect of halogen substitution on the mesomorphic properties is dependent on its position relative to the ester linkage group. tandfonline.com

The introduction of lateral fluorine atoms into the core of isothiocyanato terphenyls has been systematically studied. researchgate.net The number and position of these fluorine atoms influence the phase transition temperatures, the nematic range, and the dielectric and optical anisotropy. researchgate.net For instance, lateral fluorination can be used to tune the birefringence of the material. ucf.edu

The interplay of intermolecular forces, including dipole-dipole interactions from the polar NCS group and van der Waals forces from the aromatic core and alkyl chains, dictates the self-assembly into specific liquid crystalline structures. In some systems, these interactions can lead to the formation of complex phases like the twist-bend nematic (NTB) phase. researchgate.net The stability of such phases is sensitive to the dipole moment of the mesogenic units and their length-to-breadth ratio. researchgate.net

Furthermore, the replacement of an oxygen atom with a more polarizable sulfur atom in the terminal chain (alkylthio-based derivatives) can enhance intermolecular dispersion forces. rsc.org This can lead to different packing arrangements and, in some cases, the formation of intercalated smectic phases where the molecular cores of adjacent layers interdigitate. rsc.org

Table 2: Effect of Substituents on the Properties of Biphenyl-based Liquid Crystals

Substituent TypePositionImpact on Molecular Ordering and PropertiesReference
Halogen (F, Cl)Lateral on biphenyl coreLowers melting point, can suppress smectic phases, and modifies dielectric anisotropy. mdpi.comtandfonline.com mdpi.comtandfonline.com
Isothiocyanate (NCS)TerminalStrong polar group, promotes antiparallel correlations, influences mesophase stability and viscosity. ui.ac.idresearchgate.net ui.ac.idresearchgate.net
Alkylthio (R-S-)Terminal chainIncreases polarizability and dispersion forces, can lead to intercalated smectic phases. rsc.org rsc.org
Acetylene LinkageIn the coreElongates the conjugated system, affecting birefringence and mesomorphic range. tandfonline.com tandfonline.com

Advanced Spectroscopic and Diffraction Analyses of 4 Isothiocyanatobiphenyl Systems

Vibrational Spectroscopy Investigations

Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the molecular structure, dynamics, and phase behavior of materials. In the study of 4-isothiocyanatobiphenyl and its homologous series (nTCB), techniques like Infrared (IR) and Raman spectroscopy provide detailed insights into intramolecular vibrations, intermolecular interactions, and orientational order.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For the this compound molecular structure, specific IR absorption bands can be assigned to the vibrations of its distinct functional groups, such as the isothiocyanate (-NCS) group, the biphenyl (B1667301) core, and any attached alkyl chains. Quantitative analysis of these IR bands allows for the precise determination of phase transition temperatures and the investigation of crystallization kinetics. acs.orgnih.gov

Studies on homologous series, such as 4-propyl-4'-isothiocyanatobiphenyl (3TCB) and 4-hexyl-4'-isothiocyanatobiphenyl (6TCB), have utilized mid-infrared spectroscopy to identify various solid phases and to find correspondence between phase transitions observed spectroscopically and those measured by calorimetry. nih.govacs.orgtsukuba.ac.jp The assignment of vibrational bands in different phases is often supported by Density Functional Theory (DFT) calculations, which help in correlating experimental spectra with specific molecular motions. nih.govacs.orgpsu.edu

Polarized mid-infrared spectroscopy is a refined technique used to determine the preferential alignment of molecules within a sample. irdg.orgresearchgate.net The principle lies in the fact that an IR absorption band's intensity is maximized when the electric field vector of the polarized light is aligned with the direction of the vibrational transition dipole moment of the molecule. irdg.org By measuring spectra with light polarized in different directions relative to a sample's axis, one can calculate orientation parameters and describe the average orientation of molecules or specific parts of molecules. irdg.orgresearchgate.net

In studies of related liquid crystalline materials confined in nanopores, such as 4-heptyl-4'-isothiocyanatobiphenyl (7BT), Infrared Transition Moment Orientational Analysis has been employed to explore the orientational order. psu.eduresearchgate.net This analysis revealed that the alignment of the stiff molecular cores depends on the pore size; they align perpendicular to the pore walls in larger (10.5 nm) pores, while showing a preferential alignment along the pore axis in smaller (4 nm and 6 nm) nanopores. psu.edu This demonstrates the technique's power in elucidating how molecular conformation and orientation are influenced by the local environment. For this compound, this method could be used to characterize the molecular arrangement in different liquid crystal phases or in thin films.

The vibrational frequencies and shapes of IR absorption bands are sensitive to the molecule's local environment, including its phase, temperature, and interactions with neighboring molecules. Changes in these conditions can lead to measurable spectral shifts and changes in band width, providing insight into molecular dynamics.

For instance, in studies of 4-heptyl-4'-isothiocyanatobiphenyl (7BT) confined within nanopores, detailed analysis of temperature-dependent IR spectra revealed distinct behaviors for the rigid and flexible parts of the molecule. psu.edu The alkyl chains exhibited amorphous-like behavior, while the molecular cores showed ordering. psu.edu Specific spectral shifts were observed upon cooling, such as the band for the C-C stretching of the alkyl-substituted phenyl ring shifting to lower wavenumbers, which was attributed to the formation of a layer of partially immobilized molecules interacting with the silica (B1680970) surface of the pores. psu.edu This created a thermal hysteresis effect, where the molecular arrangement at low temperatures persisted upon heating. psu.edu

Similarly, research on 4-hexyl-4'-isothiocyanatobiphenyl (6TCB) used quantitative analysis of infrared bands to elucidate the glass transition of the crystal-like smectic E phase. acs.orgnih.gov Such analyses of spectral shifts are crucial for understanding the nature of phase transitions and the dynamics of molecular reorientation and interaction.

Table 1: Representative IR Band Assignments for Isothiocyanatobiphenyl Systems Based on data from related nTCB compounds and DFT calculations.

Wavenumber (cm⁻¹)AssignmentMolecular UnitReference
~2100-2000Asymmetric stretching of -NCS groupIsothiocyanate psu.edu
~1610C-C aromatic stretchingNCS-substituted Phenyl Ring psu.edu
~1600C-C aromatic stretchingBiphenyl Core psu.edu
~1495C-C aromatic stretching, CH aromatic deformationBiphenyl Core psu.edu
~1400CH₂ wagging, CH₃ deformationAlkyl Chain (if present) psu.edu
~820Out-of-plane CH deformationPhenyl Rings nih.govacs.org

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. thermofisher.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon skeleton of the biphenyl core and the -NCS group in this compound. Temperature-dependent Raman studies are often used to investigate phase transitions, as changes in molecular alignment and intermolecular interactions are reflected in the peak positions and line widths of Raman bands. researchgate.netnih.govresearchgate.net

Polarized Raman spectroscopy can be extended to a mapping or imaging technique to visualize the spatial distribution of molecular orientation and crystal structure within a sample. thermofisher.comnih.gov By scanning the laser across an area and collecting polarized spectra at each point, one can create a map that reveals the orientation of different crystalline domains, the presence of defects, and variations in polymorphism. nih.govulb.ac.be

In studies of similar organic semiconductor molecules, polarized spectral Raman mapping has been used to investigate the orientation of crystal domains. ulb.ac.beunibo.it The resulting maps clearly indicate that different domains can possess distinct in-plane rotational angles. ulb.ac.be This technique is powerful for assessing the structural homogeneity of a sample and understanding how processing conditions, such as thermal annealing, affect the final crystal structure. ulb.ac.beunibo.it For this compound, this could be applied to analyze the texture of its various crystalline and liquid crystalline phases.

Terahertz (THz) Raman spectroscopy, also known as low-frequency Raman, probes the very low-energy vibrational modes of a material, typically in the range of 5 cm⁻¹ to 200 cm⁻¹ (or ~0.15 to 6 THz). coherent.com This spectral region corresponds to large-scale, collective motions of molecules, such as intermolecular vibrations (phonon modes) in a crystal lattice. coherent.com These modes are highly sensitive to the long-range crystalline order and packing, making THz-Raman a "structural fingerprint" of the material. coherent.com

While conventional Raman spectroscopy provides information on intramolecular chemical bonds, THz-Raman offers direct insight into polymorphism, as different crystal forms of the same compound will have distinct lattice vibrations and thus unique THz-Raman spectra. coherent.comspectroscopyonline.com The technique is effective for unambiguously differentiating between polymorphs, even when their mid-infrared spectra are very similar. coherent.com Studies on flexible metal-organic frameworks have used THz-Raman to identify the specific low-frequency "breathing modes" that are crucial to their phase transformations. nih.gov For a material like this compound, which can exhibit complex polymorphism, THz-Raman scattering would be an invaluable tool for identifying different solid phases and studying the dynamics of the transitions between them.

Resonance Spectroscopy and Dielectric Relaxation Studies

Broadband Dielectric Spectroscopy (BDS) for Molecular Dynamics

Identification of Dielectric Relaxation Processes

Broadband Dielectric Spectroscopy (BDS) is a key technique for examining the molecular dynamics of this compound and its derivatives. Through BDS, researchers have identified several distinct dielectric relaxation processes, each corresponding to different types of molecular motion.

In studies of various members of the 4-n-alkyl-4'-isothiocyanatobiphenyl (nBT) homologous series, a principal relaxation process is consistently observed in the smectic E (SmE) phase. This process, often following Debye-type behavior, is attributed to the reorientation of the molecules around their short axis (the so-called "flip-flop" motion). tandfonline.cominfn.it This motion involves the large longitudinal dipole moment associated with the isothiocyanato (-NCS) group. The relaxation times for this process are dependent on the length of the alkyl chain (n), with a general trend showing that a shorter chain leads to a hardening of the SmE phase and longer relaxation times. tandfonline.com

In confined geometries, such as non-intersecting nanopores, the molecular dynamics of isothiocyanatobiphenyl derivatives are significantly altered. For 4-heptyl-4′-isothiocyanatobiphenyl (7BT) confined in nanopores, two primary relaxation processes with Arrhenius-like thermal activation are detected. scispace.comrsc.org

δ-relaxation: This slower process is assigned to the reorientation of molecules around their short axis, similar to the primary relaxation in the bulk state. However, its dynamics are enhanced in confinement, indicating the molecules possess more free volume compared to the bulk phase. rsc.org

β-relaxation: This faster process is attributed to the librational (wobbling) motions of molecules that are partially immobilized near the pore walls. infn.itscispace.comrsc.org In very small pores (e.g., 4 nm), the δ-relaxation may be suppressed entirely, leaving only the β-relaxation observable. infn.itrsc.org

For other complex systems, such as cyanobiphenyl-based liquid crystal tripods, up to four relaxation processes (α, β, γ, δ) have been identified, where the δ and β relaxations correspond to reorientations around the short and long molecular axes, respectively. whiterose.ac.uk These findings highlight how dielectric spectroscopy can disentangle complex molecular motions, from large-scale cooperative reorientations to localized, non-cooperative movements.

The table below summarizes the dielectric relaxation processes identified in isothiocyanatobiphenyl systems.

Relaxation ProcessOrigin of MotionSystem / ConditionsReference
Primary (Debye-type) Reorientation around short molecular axis ("flip-flop")Bulk Smectic E phase of nBT series tandfonline.com
δ-relaxation Reorientation around short molecular axis7BT confined in nanopores (>4 nm) scispace.comrsc.org
β-relaxation Librational motion of molecules near pore walls7BT confined in nanopores infn.itscispace.comrsc.org
High-Pressure Dielectric Measurements

High-pressure dielectric studies provide crucial insights into the volume requirements and energy landscapes of molecular motions. For the this compound family, applying hydrostatic pressure is a powerful tool to probe the relaxation dynamics in the highly ordered smectic E (CrE) phase. tandfonline.com

In studies on n-octyl-isothiocyanato-biphenyl (8BT), a Debye-type relaxation process associated with molecular reorientations around the short axis was analyzed under pressures ranging from 0.1 to 120 MPa. tandfonline.com The application of pressure, much like a decrease in temperature, leads to a significant slowing down of these molecular motions, as reflected in the increase of the longitudinal relaxation time (τ). This behavior is often described by the Vogel-Fulcher-Tammann (VFT) equation, which can be extended to include pressure as a variable. researchgate.net

Two key parameters are derived from these high-pressure measurements:

Activation Volume (Δ‡V): This parameter quantifies the change in volume of a relaxing unit during the motional process. It is calculated from the pressure dependence of the relaxation time at a constant temperature. For 8BT in its CrE phase, the activation volume was determined and analyzed. tandfonline.com

Activation Enthalpy (Δ‡H): This represents the energy barrier for the relaxation process and is derived from the temperature dependence of the relaxation time at constant pressure. tandfonline.com

Research indicates that an increase in pressure can make the shape of the dielectric loss peak (ε'') approach a more ideal Debye form. researchgate.net The pressure dependence of the glass transition temperature (Tg) can also be determined, revealing how pressure influences the fragility of the glass-forming system. researchgate.net In some metallic glasses, a nonmonotonic relationship between pressure and relaxation dynamics has been observed, where the collective atomic motion first slows down and then accelerates with increasing pressure, a phenomenon linked to changes in local atomic structures. nih.govosti.gov While this specific crossover has not been reported for this compound, it highlights the complex interplay between pressure, structure, and dynamics.

The table below presents key parameters obtained from high-pressure dielectric studies on an isothiocyanatobiphenyl compound.

CompoundPhasePressure Range (MPa)Temperature Range (K)Key FindingsReference
n-octyl-isothiocyanato-biphenyl (8BT) Crystalline E (CrE)0.1 - 120304 - 345Determination of Activation Volume (Δ‡V) and Activation Enthalpy (Δ‡H) for molecular reorientation. tandfonline.com
4,4-alkyl-4´-isothiocyanatobiphenyls (4BT) Smectic EUp to 100N/ARelaxation time follows Vogel-Fulcher law with respect to temperature and pressure. researchgate.net

Other Advanced Characterization Techniques

Positron Annihilation Spectroscopy (PAS) for Free Volume Studies

Positron Annihilation Spectroscopy (PAS), specifically Positron Annihilation Lifetime Spectroscopy (PALS), is a highly sensitive, non-destructive technique used to probe the sub-nanometric free volume holes in materials. nih.govhzdr.de This method provides unique information about the size, distribution, and concentration of these voids, which are critical to understanding the physical properties and phase behavior of molecular systems like this compound.

The technique relies on the behavior of positrons and their bound state with electrons, known as positronium (Ps). The ortho-positronium (o-Ps) species, in particular, tends to localize in regions of lower electron density, i.e., free volume holes. The lifetime of o-Ps (denoted as τ₃) is directly correlated with the size of the cavity it occupies, while its formation probability, or intensity (I₃), is related to the concentration of these free volume sites. nih.gov

PALS studies on 4-n-butyl-4'-isothiocyanato-1,1'-biphenyl (4TCB) and 4-hexyl-4′-isothiocyanatobiphenyl have provided detailed insights into their smectic-E (Sm-E) phase. researchgate.netnih.govaps.org

Free Volume in the Sm-E Phase: In the liquid-crystalline Sm-E phase of 4TCB, the o-Ps lifetime was found to be approximately 2.21 ns at room temperature. This is explained by the formation of "bubbles" induced by the Ps atoms within the liquid-like butyl chains of the molecules. researchgate.netnih.govaps.org

Phase Transition Detection: The transition from the supercooled Sm-E phase to the ordered molecular crystal is clearly marked by an abrupt change in both the o-Ps lifetime and intensity. researchgate.netnih.govaps.org In the ordered crystal, the o-Ps lifetime drops to between 1.8 and 1.9 ns, which corresponds to positronium annihilation in smaller, molecular vacancy-type defects in the crystal lattice. researchgate.netnih.gov

Thermal Activation: The temperature dependence of the o-Ps intensity in the supercooled Sm-E phase of 4TCB suggests a thermal generation of sites where Ps bubbles can form. An activation energy for this process was estimated to be 0.30 ± 0.02 eV. researchgate.netnih.gov

Pressure Effects: For 4-hexyl-4′-isothiocyanatobiphenyl, applying pressure was found to be equivalent to lowering the temperature, confirming that the alkyl chain sublayers are in a molten state. The pressure dependence of the o-Ps lifetime in the Sm-E phase can be described by the bubble model, where the positronium bubble is treated as being in a finite potential well. aps.org

The data gathered from PALS complements findings from other techniques, providing a direct measure of the microscopic voids that facilitate the molecular motions observed in dielectric spectroscopy.

The table below summarizes key PALS findings for isothiocyanatobiphenyl compounds.

CompoundPhaseo-Ps Lifetime (τ₃)o-Ps Intensity (I₃)Key FindingsReference
4-n-butyl-4'-isothiocyanato-1,1'-biphenyl (4TCB) Smectic-E (RT)2.21 nsN/APs bubble formation in liquid-like alkyl chains. researchgate.netnih.govaps.org
4-n-butyl-4'-isothiocyanato-1,1'-biphenyl (4TCB) Ordered Crystal1.8 - 1.9 ns< 5%Ps annihilation in molecular vacancies. researchgate.netnih.gov
4-hexyl-4′-isothiocyanatobiphenyl Smectic-EPressure-dependentInfluenced by cold crystallizationPressure application is analogous to temperature lowering. aps.org

Thermodynamic and Kinetic Investigations of Phase Transitions in 4 Isothiocyanatobiphenyl

Polymorphism and Mesomorphism Research

4-Isothiocyanatobiphenyl and its derivatives are known to exhibit complex phase behavior, including the formation of multiple crystalline forms (polymorphism) and various liquid crystalline phases (mesomorphism).

The 4-n-alkyl-4'-isothiocyanatobiphenyl homologous series displays a rich variety of mesophases depending on the length of the alkyl chain. Shorter-chain members may directly transition from a crystalline solid to a nematic (N) phase and then to an isotropic liquid. As the alkyl chain length increases, more ordered smectic phases, such as smectic A (SmA) and smectic E (SmE), appear.

The nematic (N) phase is characterized by long-range orientational order of the molecules, but no positional order. The molecules are, on average, aligned along a common director.

The smectic A (SmA) phase possesses a higher degree of order than the nematic phase. In the SmA phase, the molecules are arranged in layers, with the long molecular axes oriented, on average, perpendicular to the layer planes. There is no long-range positional order within the layers.

The smectic E (SmE) phase is a highly ordered, crystal-like smectic phase. It is characterized by a layered structure where the molecules are arranged in a herringbone packing within the layers, leading to short-range positional order in three dimensions. Spectroscopic analysis of the CH stretching modes in the alkyl chains of nTCB compounds indicated a more significant change at the transition from the ordered crystalline phase to the SmE phase compared to the transitions from SmE to SmA or isotropic liquid. acs.org This finding supports the concept that the alkyl chains are in a relatively disordered, or "molten," state within the SmE phase. acs.org

The phase sequence for longer-chain homologues of the 4-n-alkyl-4'-isothiocyanatobiphenyl series can be summarized as: Ordered Crystalline (OC) -> Smectic E (SmE) -> Smectic A (SmA) -> Isotropic Liquid (IL)

Detailed experimental studies on the kinetics of vitrification (glass transition) and cold crystallization for this compound or its homologous series were not found in the provided search results. Vitrification is the process of forming a glassy solid by rapid cooling from the liquid or liquid crystalline state, bypassing crystallization. Cold crystallization refers to the crystallization of a glassy material upon subsequent heating. Investigating the kinetics of these processes, for example by isothermal DSC experiments, would provide valuable information on the stability of the amorphous state and the conditions under which crystallization occurs.

Entropic Contributions to Mesophase Formation

The formation and stability of mesophases in the 4-n-alkyl-4′-isothiocyanatobiphenyl (nBT) series are significantly influenced by entropic factors, particularly the conformational disorder of the flexible alkyl chain. Thermodynamic analysis reveals that the alkyl chain is a primary source of entropy, which stabilizes the higher-temperature mesophases. acs.org

A key contributor to this entropy is the conformational freedom of the methylene (B1212753) groups within the alkyl chain. Each methylene group can contribute approximately 10 J K⁻¹ mol⁻¹ to the conformational entropy. acs.org This contribution is substantial, being comparable in magnitude to the entropy gain from positional melting and can amount to about one-third of the entropy from orientational melting. The large increase in entropy (ΔS) upon transitioning to a less ordered phase favors that phase at higher temperatures, as dictated by the Gibbs free energy equation (G = H - TS). acs.org

For nBT compounds with longer alkyl chains (n ≥ 4), the chain becomes fully conformationally disordered during the transition from the ordered crystal to the Crystal E (CrE) phase. This is evidenced by the linear increase in the entropy of this transition with the increasing number of carbon atoms (n) in the chain. The slope of this increase is approximately 10 J K⁻¹ per mole of methylene groups, which aligns with the entropy of fusion observed in n-alkanes. acs.org

The isothiocyanato group itself also contributes to the configurational entropy by about 9 J K⁻¹ mol⁻¹, a value comparable to that of a single methylene group. This entropic contribution is particularly important for homologues with short alkyl chains (n < 4), as it helps to compensate for the smaller entropic contribution from the shorter chain, thereby promoting mesophase formation. acs.org

An estimation of the different entropic contributions for a related compound, pentylbiphenyl, breaks down the total entropy of fusion as follows:

Positional Disordering : ~15 J K⁻¹ mol⁻¹

Conformational Disordering (Alkyl Chain) : ~15 J K⁻¹ mol⁻¹

Orientational Disordering : ~27 J K⁻¹ mol⁻¹

This highlights that the conformational entropy of the alkyl chain is a significant factor, equal in magnitude to the entropy of positional disordering in this case. acs.org

Molecular Reorientation and Conformational Changes at Phase Transitions

Phase transitions in this compound derivatives involve significant changes in molecular dynamics, including reorientational motions and conformational adjustments of the alkyl chains. Dielectric relaxation and X-ray diffraction studies have provided insights into these dynamic processes. tandfonline.comtandfonline.com

A primary molecular motion observed in the mesophases of nBT compounds is the reorientation of the molecule around its short axis, often referred to as a "flip-flop" motion. researchgate.netresearchgate.net This dynamic process is characterized by a longitudinal relaxation time (τ∥) and is a key feature of the liquid crystalline state. tandfonline.com Dielectric spectroscopy is a powerful tool for studying this motion, which can be observed as a Debye-type relaxation process in the frequency range of 100 Hz to 1 MHz for compounds like n-octyl-isothiocyanatobiphenyl (8BT) in its crystalline E (CrE) phase. tandfonline.com The analysis of this relaxation time as a function of temperature and pressure allows for the determination of the activation enthalpy and activation volume associated with this reorientational motion. tandfonline.com

In addition to the rotation around the short axis, conformational changes within the flexible alkyl tail are critical during phase transitions. As the system transitions from a more ordered crystalline phase to a less ordered mesophase (e.g., CrE) or the isotropic liquid phase, the alkyl chain gains significant conformational freedom. This transition from a more rigid, all-trans conformation to a disordered state with a mix of trans and gauche conformers is a major source of the entropy gain discussed in the previous section. The loss of a perfectly rod-like shape due to these conformational changes in longer alkyl tails can influence the stability of different mesophases, particularly under high pressure. tandfonline.com

Computational Chemistry and Molecular Modeling of 4 Isothiocyanatobiphenyl

Quantum Mechanical (QM) Approaches

Quantum mechanical approaches are fundamental to understanding the electronic properties and bonding characteristics of molecules. These ab initio or first-principles methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a system.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. pyscf.orgchemrxiv.org In DFT, the total electronic energy is expressed as a functional of the electron density. pyscf.org This approach is computationally more efficient than traditional wave-function-based methods, making it suitable for studying relatively large molecules like 4-isothiocyanatobiphenyl and its analogs.

Studies on closely related mesogenic compounds, such as 4-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT) and 4-heptyl-4′-isothiocyanatobiphenyl (7BT), have utilized DFT to explore their molecular properties. researchgate.netnih.gov For instance, the geometry of the lowest energy conformation of 7BT was optimized using DFT at the B3LYP/6-31 level of theory. researchgate.net Such calculations are crucial for interpreting experimental data, like assigning observed IR absorption bands to specific molecular vibrations. researchgate.net

Vibrational analysis using DFT provides a detailed assignment of experimental infrared (IR) spectra. nih.gov The calculated vibrational frequencies for a molecule like 6CHBT in its ground state can be compared with experimental data to confirm structural assignments. nih.gov DFT calculations also elucidate key molecular properties such as dipole moments; for example, the 6CHBT molecule was found to be polar with a significant dipole moment of 4.43 D, with the isothiocyanato (NCS) group being negatively charged. nih.gov

PropertyComputational MethodFinding for Analog Molecule (6CHBT)Source
Molecular GeometryDFTThe trans isomer in the equatorial-equatorial conformation is the most energetically stable. nih.gov
Dipole MomentDFTCalculated as 4.43 D, indicating a polar molecule. nih.gov
Charge DistributionDFTThe isothiocyanato (NCS) ligand is negatively charged. nih.gov
Vibrational SpectraDFTProvides detailed assignment for experimental IR spectra. nih.gov

First-principles calculations, typically based on DFT, are a powerful tool for studying the interactions at interfaces between different materials. usf.edursc.org These calculations can determine properties like the work of adhesion, interfacial stability, and the nature of chemical bonding (e.g., covalent, ionic, or metallic) across an interface. usf.eduprinceton.edu The methodology involves constructing atomic models of the interface and calculating the electronic structure and total energy of the combined system. usf.edu

By analyzing the partial density of states and electron density difference plots, researchers can identify the specific atomic orbitals involved in forming interfacial bonds. usf.eduprinceton.edu For example, studies on metal-ceramic interfaces have shown that strong covalent bonds can form through the hybridization of p-orbitals from non-metal atoms (like nitrogen) and d-orbitals from transition metals (like titanium). usf.edu

While specific first-principles studies on the interfacial interactions of this compound were not found in the provided search results, this methodology could be applied to understand its behavior on various surfaces, such as metals or semiconductors. Such a study would be critical for applications in molecular electronics, where the molecule-substrate interaction governs device performance. The calculations would reveal the preferred adsorption geometry, binding energy, and the electronic modifications at the interface.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and phase transitions. nih.gov

MD simulations are particularly useful for studying the behavior of liquid crystals, including compounds related to this compound, in both bulk and confined environments. researchgate.net When these molecules are confined in geometries like nanopores, their morphology and molecular dynamics are strongly impacted by finite size and interfacial effects. researchgate.net

A study on 4-heptyl-4′-isothiocyanatobiphenyl (7BT) confined in nanopores revealed that the smectic E phase, which is stable in the bulk material, is replaced by short-range molecular order imposed by the pore surface. researchgate.net The confinement modifies the molecular dynamics, leading to distinct dielectric relaxation processes. researchgate.net

Relaxation ProcessDescriptionSystem
δ-relaxation (slower) Molecular reorientation around the short axis.7BT in nanopores (6 nm to 10.5 nm)
β-process (faster) Librational motion of molecules near the pore walls.7BT in nanopores (6 nm to 10.5 nm)

These simulations show that both the size of the confinement and the interactions with the pore walls dictate the molecular arrangement and dynamics. researchgate.net Similarly, MD simulations of n-decane under nanoconfinement have shown that mechanical boundary conditions can trigger significant organization, leading to distinct molecular layers with increased density at the interface. nih.gov

All-atom MD simulations are capable of modeling the phase transitions of liquid crystals, such as the nematic-to-isotropic transition. nih.govresearchgate.net By simulating systems of molecules like 4-cyano-4'-n-alkylbiphenyls (nCBs), which are structurally analogous to isothiocyanatobiphenyls, researchers can reproduce experimental phase transition temperatures and densities. nih.govresearchgate.net

These simulations provide an atomistic mechanism for phenomena like anisotropic heat conduction in liquid crystal phases. nih.gov Thermal conductivity decomposition analysis can pinpoint the origin of anisotropy, revealing that contributions from convection, bond stretching, and bond bending are higher in the direction parallel to the nematic director. nih.gov This indicates that the anisotropy arises from well-aligned covalent bonds and higher molecular mobility along the director axis. nih.gov Such simulations are crucial for designing liquid crystalline materials with specific thermal properties. nih.gov

Theoretical Studies on Molecular Conformation and Intermolecular Interactions

Theoretical studies, often combining quantum mechanics and molecular mechanics, are essential for understanding the preferred shapes (conformations) of molecules and the forces that govern their interactions with each other. nih.gov Intermolecular forces include dipole-dipole interactions, London dispersion forces, and hydrogen bonds. youtube.comkhanacademy.org

For molecules with flexible parts, conformational analysis is performed to identify the most energetically stable structures. nih.gov In a study of 1-(4-hexylcyclohexyl) isothiocyanatobenzene (6CHBT), calculations indicated that the trans isomer in the equatorial-equatorial conformation is the most stable. nih.gov

The interactions between molecules determine the macroscopic properties of the material, such as its liquid crystal phase behavior. Dimer-dimer interaction energy calculations for 6CHBT showed that the head-to-head configuration is the most energetically stable arrangement. nih.gov This stability is primarily driven by van der Waals attraction forces. nih.gov Understanding these interactions is key to predicting how molecules will self-assemble in the solid or liquid crystalline state.

Dimer ConfigurationPrimary Driving ForceStabilitySource
Head-to-headVan der Waals attractionMost energetically stable nih.gov

These theoretical approaches provide a molecular-level picture of the forces and geometries that define the structure and properties of materials composed of this compound and its derivatives.

Machine Learning Approaches in Liquid Crystal Research

The study of liquid crystals, materials that exhibit properties between those of conventional liquids and solid crystals, has been significantly advanced by the integration of machine learning techniques. These computational methods are particularly effective in the analysis and classification of the complex textures that liquid crystals form, which are indicative of their specific phase and properties.

The identification of liquid crystal phases through the analysis of their textures under polarized light microscopy is a critical but often challenging task that traditionally relies on human expertise. Machine learning, particularly deep learning models like convolutional neural networks (CNNs), has emerged as a powerful tool to automate and improve the accuracy of this process.

Researchers have successfully employed various CNN architectures, including Sequential, Inception, and ResNet50 models, to classify different liquid crystal phases from their experimental textures. manchester.ac.uktandfonline.com These models are trained on large datasets of images corresponding to known liquid crystal phases, such as nematic, cholesteric, and various smectic phases. manchester.ac.uktandfonline.com

The performance of these machine learning models is typically evaluated by their classification accuracy. For binary classification tasks, such as distinguishing between two different liquid crystal phases, accuracies of approximately 95% have been achieved. manchester.ac.uktandfonline.com For more complex multi-phase classification tasks, the accuracies are also high, often around 85%. manchester.ac.uktandfonline.com The success of these models is not limited to simple phase distinctions; they have also been applied to differentiate between subtle sub-phases within the smectic class, such as Smectic A (SmA), ferroelectric Smectic C (SmC), and antiferroelectric Smectic C (SmCA). ifj.edu.pl

The architecture of the CNN plays a crucial role in its performance. A typical sequential CNN model for liquid crystal texture recognition might consist of several convolutional layers with 3x3 kernels, each followed by a max-pooling layer with a 2x2 kernel. rsc.org The rectified linear unit (ReLU) is commonly used as the activation function in these layers, while the output layer utilizes a softmax function for classification. rsc.org More complex architectures, like Inception networks, which use parallel convolutional layers with different kernel sizes, have also been shown to be effective. manchester.ac.uk

The accuracy of these machine learning models can be influenced by various factors, including the number of layers in the network, the use of regularization techniques like dropout, and image augmentation methods. manchester.ac.uk For instance, increasing the complexity of the model by adding more layers can improve accuracy up to a certain point, after which overfitting may occur, leading to a decrease in performance. manchester.ac.uk Regularization and augmentation can help to mitigate overfitting and improve the model's ability to generalize to new, unseen data.

The application of machine learning in liquid crystal research extends beyond simple phase identification. These techniques are also being used to extract physical properties directly from texture images, such as the average order parameter and the pitch length of cholesteric liquid crystals, with high accuracy. aps.org

Machine Learning Model TypeTypical ApplicationReported Accuracy
Convolutional Neural Network (Sequential)Binary and multi-phase classification of liquid crystal textures~85-95%
Inception NetworkClassification of complex and subtle liquid crystal phasesHigh, often outperforming sequential CNNs
ResNet50Multi-phase classificationHigh

This table provides a summary of common machine learning models used in liquid crystal texture recognition and their typical performance.

The integration of machine learning into the study of liquid crystals represents a significant step forward, enabling faster and more accurate characterization of these complex materials. As the field continues to develop, it is expected that these computational tools will play an increasingly important role in the discovery and design of new liquid crystal materials with novel properties.

Advanced Materials Applications and Device Physics of 4 Isothiocyanatobiphenyl Derivatives

Organic Semiconductor Applications

Organic semiconductors are the cornerstone of next-generation electronic devices that promise flexibility, low cost, and large-area fabrication. The performance of these devices, such as Organic Field-Effect Transistors (OFETs), is critically dependent on the charge transport characteristics of the active material, which are in turn governed by molecular structure, packing, and thin-film morphology. nist.govatomfair.com While materials like pentacene, rubrene, and various oligothiophenes have demonstrated high charge carrier mobility, the specific application of 4-isothiocyanatobiphenyl in this domain is less established. atomfair.comaps.org

Integration in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components for technologies like flexible displays and sensors. atomfair.com An OFET operates by using a gate voltage to control the flow of current through an organic semiconductor channel. rsc.org High-performance OFETs require semiconductor materials with high charge carrier mobility, a large on/off current ratio, and good environmental stability. nist.gov

Table 1: Key Parameters for OFET Performance

Parameter Description Desired Value
Charge Carrier Mobility (μ) The average velocity of charge carriers (holes or electrons) in the material under an applied electric field. High (> 0.1 cm²/Vs for many applications)
On/Off Current Ratio The ratio of the drain current in the "on" state (gate voltage applied) to the "off" state (no gate voltage). High (> 10⁵)
Threshold Voltage (Vth) The minimum gate voltage required to induce a conducting channel. Low (close to 0 V)
Environmental Stability The ability of the material to maintain its performance when exposed to ambient air, moisture, and light. High

Role in Photonic Transistor Memory Devices

Photonic transistor memory devices represent an emerging technology for data storage, combining the speed of optical communication with the functionality of a transistor. mdpi.comspie.org These devices typically operate by using light to write data and an electrical voltage to erase it. mdpi.com A key component in many such devices is a "floating gate" or "electret," a layer that can trap and store electrical charges for extended periods. rsc.org

The role of this compound derivatives in this application has not been extensively explored in scientific literature. The suitability of a material as a charge-trapping electret depends on its electronic structure, specifically the presence of energy levels that can capture and hold electrons or holes injected from the semiconductor layer under illumination. benicewiczgroup.comresearchgate.net Polymer electrets, often composed of block copolymers or hybrid composites, are commonly designed for this purpose to create well-defined charge-trapping sites. rsc.orgnih.gov The isothiocyanate group, being polar, could potentially influence charge trapping at a molecular level, but dedicated studies are needed to confirm and quantify this effect in the context of a memory device. mdpi.commdpi.com The performance of such a memory device is characterized by its memory window (the threshold voltage shift), the on/off ratio of the current, and the retention time of the stored charge. researchgate.net

Influence of Molecular Layered Structure and Morphology on Device Performance

The performance of any organic electronic device is intrinsically linked to the solid-state arrangement of its active molecules. nist.govnih.gov For compounds like this compound derivatives, factors such as molecular packing, crystal orientation, and thin-film morphology are critical determinants of charge transport efficiency. tripod.com Highly crystalline thin films with well-connected domains are desirable as grain boundaries can act as traps for charge carriers, impeding their movement and degrading device performance. escholarship.org

Studies on related organic semiconductors show that charge mobility is highly sensitive to the degree of crystallinity and the orientation of the crystal grains. tripod.com For example, research on 4-heptyl-4′-isothiocyanatobiphenyl (7BT) confined in nanopores revealed that geometrical constraints modify its molecular dynamics, replacing the bulk smectic phase with a short-range order imposed by the pore surface. This demonstrates how external factors can profoundly influence the local molecular arrangement. In thin films, techniques like grazing incidence X-ray scattering are used to probe the evolution from small-molecule-like packing to polymer-like packing, which can transition as the molecular chain length increases. tripod.com The ultimate goal is to achieve a morphology, such as a layered herringbone structure seen in pentacene, that maximizes orbital overlap between adjacent molecules to create efficient pathways for charge transport. nih.gov

Liquid Crystal Device Technology Enhancements

Derivatives of this compound are highly valued in the field of liquid crystal (LC) technology. Their rod-like molecular shape, chemical stability, and the strong dipole moment associated with the -NCS group make them excellent components for formulating advanced liquid crystal mixtures.

High Birefringence Liquid Crystals for Optical Components (e.g., Lenses)

High birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial property for many photonic applications, including tunable-focus lenses, spatial light modulators, and optical phased arrays. bohrium.comaps.org A high Δn allows for a given phase change to be achieved with a thinner liquid crystal cell, which significantly reduces the device's response time. metu.edu.tr

Isothiocyanato-biphenyls are key constituents in high-performance LC mixtures precisely because they exhibit high birefringence. The extended π-electron conjugation of the biphenyl (B1667301) core contributes significantly to the anisotropy of the molecular polarizability, which is the origin of high birefringence. bohrium.commetu.edu.tr To further enhance this property, the biphenyl core can be extended by incorporating tolane or bistolane units, leading to compounds with exceptionally high Δn values, sometimes in the range of 0.4 to 0.8. nist.govresearchgate.net While highly conjugated structures often have high melting points, this can be mitigated by formulating eutectic mixtures or by adding lateral substituents to the molecular core. researchgate.net

Table 2: Birefringence of Selected Isothiocyanato Liquid Crystal Compounds

Compound Structure Abbreviation Birefringence (Δn) Notes
Isothiocyanato Biphenyl Bistolane Derivative SHB Compound ~0.7-0.8 Extrapolated value at T = 23°C and λ = 633 nm. researchgate.net
Isothiocyanato Tolane Derivative Tolane Compound ~0.4-0.5 Measured at T = 23°C and λ = 633 nm. metu.edu.tr
Laterally Fluorinated Isothiocyanatoterphenyl Terphenyl Compound > 0.3 Used in high resistivity mixtures. rsc.org
Alkyl Isothiocyanatobiphenyl nBT ~0.2-0.3 Varies with alkyl chain length. bohrium.com

Control of Molecular Alignment in Liquid Crystal Cells

The function of any liquid crystal device relies on the ability to control the collective orientation of the LC molecules. This is achieved by treating the inner surfaces of the LC cell with an alignment layer. The interaction between the LC molecules and this surface dictates the preferred molecular orientation, a phenomenon quantified by the anchoring energy. metu.edu.trucf.edursc.org

The alignment of calamitic (rod-shaped) liquid crystals like this compound is governed by both surface chemistry and topography. researchgate.net Typically, thin layers of polyimide are used, which are mechanically rubbed to create microgrooves that induce a uniform planar alignment. whiterose.ac.uk The strength of this alignment is described by the azimuthal anchoring energy (Wφ), which represents the energy required to deviate the LC director from its preferred "easy" axis on the surface. metu.edu.tr While specific anchoring energy values for this compound are not widely reported, the principles are well-understood from studies of similar molecules like cyanobiphenyls. ucf.edu The polar -NCS terminal group plays a crucial role in the intermolecular interactions with the alignment layer, influencing the resulting pretilt angle and anchoring strength. rsc.org Alternative, non-contact methods such as photo-alignment, which use polarized light to create anisotropy in a photosensitive polymer layer, are also employed to control the orientation of LC molecules. rsc.org

Confinement Effects on this compound Systems

The behavior of liquid crystalline materials, such as derivatives of this compound, undergoes significant alterations when confined to nanoporous environments. These changes are primarily driven by the interplay between the intrinsic properties of the molecules and the constraints imposed by the confining geometry, including finite size and interfacial interactions. Research into these phenomena provides critical insights into the fundamental physics of soft matter in restricted spaces and informs the development of advanced materials and devices.

Molecular Dynamics and Morphology in Nanoporous Confinement

When a derivative of this compound, specifically 4-heptyl-4′-isothiocyanatobiphenyl (7BT), is confined within non-intersecting nanopores, its molecular dynamics and morphology are profoundly modified compared to its bulk state. researchgate.net In its bulk form, 7BT exhibits a smectic E phase. However, upon confinement in nanopores with mean diameters ranging from 4 nm to 10.5 nm, this smectic phase is replaced by a short-range molecular order. researchgate.net This alteration is a direct consequence of the surface potential within the pores dictating the molecular arrangement. researchgate.net

The geometrical constraints lead to a notable modification of the molecular dynamics. researchgate.net Detailed studies combining Broadband Dielectric and Fourier-Transform Infrared Spectroscopy have revealed that both the finite pore size and interfacial effects are strong determinants of the resulting morphology and molecular dynamics. researchgate.net The confinement disrupts the long-range order characteristic of the bulk liquid crystal phase, leading to a new structural organization driven by the pore walls.

Table 1: Effect of Nanoporous Confinement on the Morphology of 4-heptyl-4′-isothiocyanatobiphenyl (7BT)

PropertyBulk StateConfined State (4 nm - 10.5 nm pores)
Phase Smectic EShort-range molecular order
Primary Influencing Factor Intermolecular interactionsSurface potential of pore walls

Surface Potential and Molecular Arrangement in Confined Geometries

The surface potential of the nanopores plays a crucial role in determining the molecular arrangement of confined this compound derivatives. Infrared Transition Moment Orientational Analysis has shown that the molecular arrangement of 7BT differs significantly with the diameter of the pores. researchgate.net

In larger pores with a diameter of 10.5 nm, the stiff molecular units of 7BT tend to align perpendicularly to the pore walls. Conversely, in smaller nanopores with diameters of 4 nm and 6 nm, the molecules exhibit a preferential alignment along the pore axis. researchgate.net This demonstrates a clear dependence of molecular orientation on the degree of confinement, where the balance between molecule-molecule and molecule-wall interactions shifts as the pore size changes. The surface-imposed order overrides the tendency to form the bulk smectic phase, highlighting the dominance of interfacial effects in these nanoscale systems.

Table 2: Molecular Arrangement of 4-heptyl-4′-isothiocyanatobiphenyl (7BT) in Confined Geometries

Pore DiameterPredominant Molecular Alignment
10.5 nm Perpendicular to the pore walls
6 nm Preferential alignment along the pore axis
4 nm Preferential alignment along the pore axis

Impact of Confinement on Relaxation Processes

The confinement of this compound derivatives within nanopores also has a significant impact on their molecular relaxation processes. For 7BT confined in nanopores with mean diameters from 6 nm to 10.5 nm, two distinct dielectric relaxation processes are observed, both exhibiting Arrhenius-like thermal activation. researchgate.net

The slower of these two processes is identified as the δ-relaxation, which is assigned to the molecular reorientation around the short axis. The faster process is termed the β-process and is attributed to the librational, or wobbling, motion of the molecules that are in close proximity to the pore walls. researchgate.net This indicates that the molecular motions are segregated into different dynamic regimes based on their location within the pores—those near the surface and those more in the core of the pore—although in such narrow channels, a large fraction of molecules is always under the influence of the surface. The geometrical confinement leads to a modification of these molecular dynamics when compared to the bulk dielectric properties of the material. researchgate.net

Table 3: Dielectric Relaxation Processes of Confined 4-heptyl-4′-isothiocyanatobiphenyl (7BT)

Relaxation ProcessMolecular MotionDescription
δ-relaxation (slower) Reorientation around the short axisA fundamental molecular motion also present in bulk but modified by confinement.
β-process (faster) Librational motionAttributed to molecules close to the pore walls, a direct consequence of the confinement.

Q & A

Q. Q1. What are the critical considerations for designing a reproducible synthesis protocol for 4-isothiocyanatobiphenyl?

Answer:

  • Reagent purity : Ensure starting materials (e.g., biphenyl derivatives, thiophosgene) are of ≥98% purity to minimize side reactions. TCI America guidelines recommend verifying purity via HPLC before use .
  • Temperature control : The thiocyanate group is thermally labile; maintain reaction temperatures between 0–5°C during isothiocyanate formation to prevent decomposition .
  • Characterization : Include NMR (¹H/¹³C), IR (to confirm -NCS stretching at ~2050 cm⁻¹), and elemental analysis. For known compounds, cross-validate with literature melting points (e.g., SciFinder data) .

Q. Q2. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Answer:

  • Solvent effects : Document solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration, as these significantly influence chemical shifts. For example, aromatic protons in DMSO-d₆ may deshield by 0.2–0.5 ppm compared to CDCl₃ .
  • Dynamic processes : Check for rotational barriers in biphenyl systems (e.g., hindered rotation causing peak splitting). Variable-temperature NMR can resolve such ambiguities .
  • Data repositories : Cross-reference with FAIR-compliant databases like Chemotion or RADAR4Chem to validate outliers .

Advanced Research Questions

Q. Q3. What mechanistic insights govern the electrophilic reactivity of the -NCS group in this compound during cross-coupling reactions?

Answer:

  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map electron density at the thiocyanate sulfur. High electrophilicity (Fukui indices >0.1) correlates with nucleophilic attack at sulfur .
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., thiourea adducts). Quench aliquots at timed intervals and compare with synthetic standards .
  • Steric effects : Substituents on the biphenyl ring (e.g., para-methyl) can hinder accessibility to the -NCS group, reducing yields by 15–30% .

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound analogs?

Answer:

  • Dose-response normalization : Express IC₅₀ values relative to a common control (e.g., cisplatin) and standardize cell lines (e.g., HeLa vs. HEK293) to mitigate variability .
  • Meta-analysis : Aggregate data from ≥3 independent studies using tools like RevMan. Apply Cochran’s Q-test to quantify heterogeneity (p < 0.05 indicates significant contradictions) .
  • Structural validation : Confirm analog identity via X-ray crystallography. Misassigned regioisomers (e.g., 3-isothiocyanate vs. 4-isothiocyanate) can invalidate structure-activity relationships .

Q. Q5. What strategies optimize the stability of this compound in long-term storage for kinetic studies?

Answer:

  • Degradation monitoring : Store aliquots under argon at -20°C and analyze monthly via TLC. Degradation products (e.g., biphenylamine) indicate hydrolysis; add molecular sieves (3Å) to absorb moisture .
  • Lyophilization : For aqueous solutions, lyophilize the compound and reconstitute in anhydrous DMF. This extends stability from days to months .
  • Light sensitivity : Use amber vials to prevent photolytic cleavage of the -NCS group, which occurs at λ > 300 nm .

Methodological Challenges & Solutions

Q. Q6. How to mitigate side reactions during functionalization of this compound with nucleophiles?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., -OH or -NH₂) with TMSCl or Boc anhydride before introducing nucleophiles like amines .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote thiourea formation. Add catalytic CuI to redirect reactivity toward C-S bond formation .
  • Workup protocols : Extract unreacted nucleophiles with 5% HCl (for amines) or saturated NaHCO₃ (for thiols) to isolate the desired product .

Q. Q7. What analytical techniques are most robust for quantifying trace impurities in this compound batches?

Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (70:30). Monitor for [M+H]⁺ at m/z 227.1 (parent) and m/z 184.1 (degraded amine) .
  • GC-FID : For volatile byproducts (e.g., CS₂), employ a DB-5MS column (30 m × 0.25 mm) with a 10°C/min ramp from 50–250°C .
  • Elemental analysis : Deviations >0.3% in N/S ratios signal contamination .

Data Presentation & Reproducibility

Q. Q8. How to present synthetic and analytical data for this compound in compliance with IUPAC guidelines?

Answer:

  • Synthesis tables : Include yields, melting points, Rf values, and spectral data (e.g., ¹H NMR δ 7.45–7.62 ppm for biphenyl protons) .
  • Supplementary files : Upload raw NMR FID files, crystallographic .cif files, and HPLC chromatograms to repositories like nmrXiv .
  • Reproducibility checklist : Provide step-by-step protocols for critical steps (e.g., “Add thiophosgene dropwise over 30 min”) .

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Feasible Synthetic Routes

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4-Isothiocyanatobiphenyl
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.